molecular formula C30H45NO15 B12296035 4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid

Cat. No.: B12296035
M. Wt: 659.7 g/mol
InChI Key: XSGHHWMGNIMZCA-BMZDTWPKSA-N
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Description

The compound 4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid is a complex organic molecule with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple hydroxyl groups and aromatic rings, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the condensation of butan-2-ylamino with hydroxyphenyl groups, followed by the addition of ethylbenzene-1,2-diol. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The aromatic rings can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.

Biology

In biology, this compound is studied for its potential biological activities. It has been shown to interact with various enzymes and receptors, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and aromatic rings allow it to form hydrogen bonds and hydrophobic interactions with these targets, leading to various biological effects. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for its biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylated aromatic compounds and their derivatives. Examples include:

  • 4-hydroxyphenylbutan-2-ylamine
  • Ethylbenzene-1,2-diol
  • Tetrahydroxyhexanoic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C30H45NO15

Molecular Weight

659.7 g/mol

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;(2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t;3-,4-,5-,6+,7+,8-,9-,10-,12+/m.1/s1

InChI Key

XSGHHWMGNIMZCA-BMZDTWPKSA-N

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@H]([C@H](C(=O)O)O)O)O)O)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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